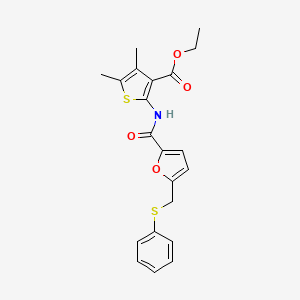

Ethyl 4,5-dimethyl-2-(5-((phenylthio)methyl)furan-2-carboxamido)thiophene-3-carboxylate

Description

Ethyl 4,5-dimethyl-2-(5-((phenylthio)methyl)furan-2-carboxamido)thiophene-3-carboxylate is a thiophene-based derivative featuring a unique combination of substituents:

- 4,5-Dimethyl groups on the thiophene ring.

- Ethyl carboxylate at position 2.

- A furan-2-carboxamido moiety at position 2, further substituted with a (phenylthio)methyl group.

However, its properties and reactivity must be contextualized against structurally related analogues.

Properties

IUPAC Name |

ethyl 4,5-dimethyl-2-[[5-(phenylsulfanylmethyl)furan-2-carbonyl]amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4S2/c1-4-25-21(24)18-13(2)14(3)28-20(18)22-19(23)17-11-10-15(26-17)12-27-16-8-6-5-7-9-16/h5-11H,4,12H2,1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMMYMMWZLSOARU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(O2)CSC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4,5-dimethyl-2-(5-((phenylthio)methyl)furan-2-carboxamido)thiophene-3-carboxylate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : Ethyl 4,5-dimethyl-2-(5-((phenylthio)methyl)furan-2-carboxamido)thiophene-3-carboxylate

- Molecular Formula : C₁₈H₁₉N₃O₄S₂

- Molecular Weight : 385.48 g/mol

The presence of multiple functional groups, including carboxamides and thiophene rings, suggests diverse interactions with biological targets.

Anticancer Potential

Recent studies have indicated that compounds similar to ethyl 4,5-dimethyl-2-(5-((phenylthio)methyl)furan-2-carboxamido)thiophene-3-carboxylate exhibit significant anticancer properties. For instance:

- Mechanism of Action : Compounds with thiophene structures have been shown to inhibit tubulin polymerization, a critical process in cancer cell division. In a fluorescence-based assay, derivatives demonstrated inhibition rates of up to 59% at specific concentrations .

- Case Studies : In vitro studies on various cancer cell lines (e.g., A549 lung cancer cells) revealed that compounds with similar scaffolds displayed IC50 values ranging from 0.29 to 1.48 μM against multiple cell lines, indicating potent antiproliferative effects .

Antimicrobial Activity

Compounds containing furan and thiophene moieties have also been investigated for their antimicrobial properties:

- In vitro Studies : Ethyl derivatives have shown activity against a range of bacterial strains. For example, certain analogs exhibited minimum inhibitory concentrations (MICs) as low as 15 μg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has been documented through:

- Cytokine Inhibition : Some studies suggest that derivatives can modulate the release of pro-inflammatory cytokines such as TNF-alpha. This modulation is crucial in conditions like rheumatoid arthritis and other inflammatory diseases .

Data Table: Summary of Biological Activities

| Activity Type | Assay Type | Target Cell Line/Organism | IC50/MIC Value |

|---|---|---|---|

| Anticancer | Tubulin Polymerization | A549 (lung cancer cells) | 0.29 - 1.48 μM |

| Antimicrobial | MIC | Staphylococcus aureus | 15 μg/mL |

| Anti-inflammatory | Cytokine Release | Human macrophages | Significant reduction |

Scientific Research Applications

Anticancer Research

Research has highlighted the potential of compounds containing thiophene and furan moieties in anticancer therapy. Ethyl 4,5-dimethyl-2-(5-((phenylthio)methyl)furan-2-carboxamido)thiophene-3-carboxylate may demonstrate cytotoxic effects against various cancer cell lines due to its structural components that can interact with biological targets.

Case Study : A study on similar compounds indicated their efficacy in inhibiting Bcl-2 family proteins, which are crucial in regulating apoptosis in cancer cells. The binding affinities of related compounds to Bcl-2/Bcl-xL were documented, showcasing IC50 values that suggest potential for therapeutic use in cancer treatment .

Drug Interaction Studies

The compound may also serve as a model for studying drug interactions, particularly concerning its furan derivatives. Research by Niwa et al. (1988) discussed the accumulation of furancarboxylic acids in uremic serum and their impact on drug binding, suggesting that ethyl 4,5-dimethyl-2-(5-((phenylthio)methyl)furan-2-carboxamido)thiophene-3-carboxylate could be explored for similar interactions in patients with compromised renal function .

Antifungal and Antibacterial Properties

Thiophene derivatives have been documented for their antifungal and antibacterial activities. Ethyl 4,5-dimethyl-2-(5-((phenylthio)methyl)furan-2-carboxamido)thiophene-3-carboxylate could potentially exhibit similar properties due to its structural characteristics.

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| Compound A | Antifungal | Saeed et al., 2010 |

| Compound B | Antibacterial | Arhin et al., 2006 |

| Ethyl 4,5-dimethyl... | Potentially Antifungal/Bacterial | Current Study |

Synthesis and Derivative Development

The synthesis of ethyl 4,5-dimethyl-2-(5-((phenylthio)methyl)furan-2-carboxamido)thiophene-3-carboxylate can lead to the development of various derivatives with enhanced biological activities. The ability to modify the thiophene and furan rings opens avenues for creating compounds with specific desired effects.

Synthesis Insights : The preparation methods often involve multi-step synthetic routes that incorporate various reagents and conditions to achieve the desired chemical structure. For instance, methodologies similar to those used for synthesizing thienopyrimidine derivatives may be applicable .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Thiophene Core

The thiophene ring’s substitution pattern critically influences physicochemical and biological properties. Key analogues include:

Ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate ()

- Substituents: 4,5-Dimethyl groups, ethyl carboxylate, and a 2-cyanoacetamido group at position 2.

- Synthesis: Reacted with substituted benzaldehydes under Knoevenagel conditions (piperidine/acetic acid, toluene reflux) to form acrylamido derivatives .

Ethyl 4,5-dimethyl-2-(phenylcarbamothioylamino)thiophene-3-carboxylate ()

- Substituents: A thiourea linkage (phenylcarbamothioylamino) at position 2.

- Key Difference : The thiourea group introduces hydrogen-bonding capacity and sulfur-based reactivity, which may enhance metal-binding properties compared to the furan-carboxamido group .

Ethyl 4,5-dimethyl-2-[(phenoxycarbonyl)amino]thiophene-3-carboxylate ()

- Substituents: A phenoxycarbonylamino group at position 2.

- Commercial Availability: Sold by Santa Cruz Biotechnology (1 g: $399), indicating its utility in research .

- Key Difference: The phenoxy group provides aromaticity and lipophilicity, contrasting with the furan-thioether’s mixed polar/nonpolar character.

Heterocyclic Appendages and Their Impact

The furan-2-carboxamido group in the target compound distinguishes it from analogues with alternative heterocycles:

Ethyl 2-[3-(5-ethylfuran-2-yl)propanoylamino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate ()

- Structure : Incorporates a tetrahydrobenzo[b]thiophene core and a 5-ethylfuran-2-yl side chain.

Ethyl 4,5-dimethyl-2-({[1-(thiophen-2-ylsulfonyl)piperidin-4-yl]carbonyl}amino)thiophene-3-carboxylate ()

Key Observations :

Spectroscopic and Physicochemical Properties

NMR and Mass Spectrometry

- Target Compound : Expected δH ~1.3–1.4 ppm (ethyl ester CH₃), 2.2–2.5 ppm (thiophene-CH₃), and aromatic protons in furan/phenylthio regions. HRMS-ESI would confirm molecular ion [M+H]+.

- Ethyl 4,5-dimethyl-2-(phenylcarbamothioylamino)thiophene-3-carboxylate (): δH 1.40 (t, J = 7.3 Hz, ester CH₃), 2.30 (s, thiophene-CH₃), and phenylthiourea NH signals .

- Ethyl 4,5-dimethyl-2-(4-nitrobenzamido)thiophene-3-carboxylate (): Distinct NO₂ group vibrations (IR: ~1520 cm⁻¹) and deshielded aromatic protons (δH ~8.0–8.5 ppm) .

Melting Points and Solubility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.